L-tyrosyl-L-aspartic acid

Description

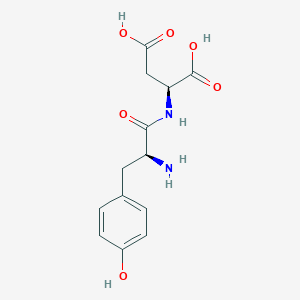

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O6 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H16N2O6/c14-9(5-7-1-3-8(16)4-2-7)12(19)15-10(13(20)21)6-11(17)18/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |

InChI Key |

QZOSVNLXLSNHQK-UWVGGRQHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

L-tyrosyl-L-aspartic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosyl-L-aspartic acid, a dipeptide composed of L-tyrosine and L-aspartic acid, has emerged as a significant biomolecule with regulatory functions, particularly within plant metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological role and associated signaling pathways. The information is curated to support researchers and professionals in the fields of biochemistry, drug development, and agricultural science.

Chemical Properties

This compound (Tyr-Asp) is a dipeptide formed from the amino acids L-tyrosine and L-aspartic acid through a peptide bond.[1] Its chemical structure and properties are derived from the characteristics of its constituent amino acids.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | PubChem[1] |

| Molecular Weight | 296.28 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid | PubChem[1] |

| Predicted Water Solubility | 1.5 g/L | FooDB[2] |

| Predicted pKa (Strongest Acidic) | 3 | FooDB[2] |

| Predicted pKa (Strongest Basic) | 8.48 | FooDB[2] |

| Melting Point of L-Tyrosine | >300 °C (decomposes) | ChemicalBook[3] |

| Melting Point of L-Aspartic Acid | >300 °C (decomposes) | ChemBK[4] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is a commonly employed method.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: Attach the C-terminal amino acid, Fmoc-Asp(OtBu)-OH, to the swollen resin. This is typically done in the presence of a base such as diisopropylethylamine (DIEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached aspartic acid using a solution of piperidine in dimethylformamide (DMF).

-

Peptide Coupling: Couple the next amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected N-terminus of the resin-bound aspartic acid. This step is facilitated by a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the dipeptide is assembled on the resin, cleave it from the solid support and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

-

Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash with cold ether to remove remaining scavengers. The resulting solid is the crude this compound.

Purification

The crude dipeptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification

-

Column: Utilize a C18 stationary phase column suitable for peptide purification.

-

Mobile Phase: A common mobile phase system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

-

Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm and 280 nm (due to the tyrosine residue).

-

Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final purified this compound as a white powder.[5]

Analysis

The purity and identity of the synthesized dipeptide can be confirmed by analytical RP-HPLC and mass spectrometry.

Protocol: Analytical RP-HPLC

-

Column: Employ an analytical C18 column.

-

Mobile Phase and Gradient: Use a similar mobile phase system as in the purification step, but with a faster gradient.

-

Detection: Monitor the absorbance at 214 nm and 280 nm. A single, sharp peak is indicative of a pure compound.

Protocol: Mass Spectrometry

-

Technique: Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the dipeptide.

-

Expected Mass: The expected monoisotopic mass of this compound (C₁₃H₁₆N₂O₆) is approximately 296.10 Da.

Biological Activity and Signaling Pathway

Recent studies have revealed a significant regulatory role for this compound in plant metabolism, particularly in response to oxidative stress.[6][7][8]

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)

This compound has been identified as an inhibitor of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPC).[6][8] This inhibition is specific to the dipeptide, as the individual amino acids L-tyrosine and L-aspartic acid do not exhibit the same effect. The inhibition of GAPC by Tyr-Asp redirects the metabolic flux of glucose.[6][8]

Redirection of Glucose Metabolism to the Pentose Phosphate Pathway (PPP)

By inhibiting GAPC, this compound diverts glucose-6-phosphate from glycolysis into the pentose phosphate pathway (PPP).[6][8][9] The primary outcome of this metabolic shift is an increase in the production of NADPH.

Enhancement of Oxidative Stress Tolerance

The increased production of NADPH is crucial for regenerating the reduced form of glutathione (GSH), a key antioxidant.[7][9] This enhanced antioxidant capacity helps plants to mitigate the damaging effects of reactive oxygen species (ROS) and improves their tolerance to oxidative stress conditions.[6][7]

Signaling Pathway Diagram

The signaling pathway illustrating the action of this compound is depicted below.

Caption: Signaling pathway of this compound in plant stress response.

Experimental Workflow Diagram

The general workflow for investigating the effects of this compound is outlined below.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a dipeptide with defined chemical properties and significant, specific biological activity. Its role as a metabolic regulator in plants highlights the potential for developing novel strategies to enhance crop resilience to environmental stressors. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this and similar peptides. Further research into the precise molecular interactions and the broader physiological effects of this compound in various biological systems is warranted and holds promise for applications in agriculture and beyond.

References

- 1. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Aspartyl-Tyrosine (FDB111818) - FooDB [foodb.ca]

- 3. L-Tyrosine | 60-18-4 [chemicalbook.com]

- 4. agilent.com [agilent.com]

- 5. bachem.com [bachem.com]

- 6. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyr-Asp inhibition of glyceraldehy ... | Article | H1 Connect [archive.connect.h1.co]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of L-tyrosyl-L-aspartic Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It outlines a detailed solution-phase synthesis protocol, including protecting group strategies, coupling reactions, and deprotection methods. Furthermore, it details the analytical techniques for the characterization of the synthesized dipeptide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a solution-phase peptide coupling strategy. This method involves the use of protected amino acid derivatives to prevent unwanted side reactions and ensure the formation of the desired peptide bond. The general workflow for the synthesis is depicted below.

Caption: Solution-phase synthesis workflow for this compound.

Protecting Group Strategy

To ensure regioselective peptide bond formation and prevent side reactions, a robust protecting group strategy is essential. For the synthesis of Tyr-Asp, the following protecting groups are commonly employed:

-

N-terminal protection of Tyrosine: The α-amino group of tyrosine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions.

-

Side-chain protection of Tyrosine: The phenolic hydroxyl group of tyrosine is protected as a benzyl ether (Bzl). This protecting group is stable during the coupling and N-terminal deprotection steps and can be removed by hydrogenolysis.

-

C-terminal protection of Aspartic Acid: The α-carboxyl group of aspartic acid is protected as a methyl ester (OMe). This prevents its participation in the coupling reaction and can be cleaved by saponification.

-

Side-chain protection of Aspartic Acid: The β-carboxyl group of aspartic acid is protected as a benzyl ester (OBzl), which can be removed simultaneously with the tyrosine side-chain protection via hydrogenolysis.

Experimental Protocol: Solution-Phase Synthesis

A representative synthesis is as follows: to a flask equipped with a magnetic stir bar was added H-Tyr(OBn)-OMe•HCl (1.00 g, 3.11 mmol, 1.00 equiv) and DCM (15.50 mL, 0.2 M)[1]. Boc-Asp(α-OBn)-OH (1.21 g, 3.73 mmol, 1.00 equiv), HOBT•H2O (0.57 g, 3.73 mmol, 1.20 equiv), EDC•HCl (0.72 g, 3.73 mmol, 1.20 equiv)[1]. DIPEA (1.30 mL, 7.46 mmol, 2.40 equiv) were added to the stirring solution[1].

Step 1: Peptide Coupling

-

Dissolve Boc-Tyr(Bzl)-OH (1 equivalent) and H-Asp(OBzl)-OMe (1 equivalent) in anhydrous dichloromethane (DCM).

-

To this solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the protected dipeptide, Boc-Tyr(Bzl)-Asp(OBzl)-OMe.

Step 2: Saponification of the Methyl Ester

-

Dissolve the protected dipeptide in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-Tyr(Bzl)-Asp(OBzl)-OH.

Step 3: Global Deprotection via Hydrogenolysis

-

Dissolve the resulting protected dipeptide acid in methanol (MeOH).

-

Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate in vacuo to yield the crude this compound.

Step 4: Purification

The crude dipeptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The fractions containing the pure product are collected and lyophilized to obtain this compound as a white solid.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed by various analytical techniques. The logical flow of the characterization process is outlined in the diagram below.

Caption: Workflow for the characterization of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesized this compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₆N₂O₆ |

| Molecular Weight | 296.28 g/mol |

| Appearance | White solid |

| Yield | 60-70% (after purification) |

| Melting Point | >200 °C (decomposes) |

| Specific Rotation [α]D | (c=1, H₂O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dipeptide. The spectra are typically recorded in D₂O or DMSO-d₆.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Tyr α-CH | ~4.2 | dd | J = 8.0, 5.0 |

| Tyr β-CH₂ | ~3.0, ~2.8 | m | |

| Tyr Aromatic CH | ~7.0 | d | J = 8.5 |

| Tyr Aromatic CH | ~6.7 | d | J = 8.5 |

| Asp α-CH | ~4.5 | dd | J = 9.0, 4.0 |

| Asp β-CH₂ | ~2.7, ~2.6 | m |

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

| Carbon | Chemical Shift (ppm) |

| Tyr C=O | ~174 |

| Tyr α-C | ~56 |

| Tyr β-C | ~37 |

| Tyr Aromatic C-OH | ~156 |

| Tyr Aromatic C-H | ~131, ~116 |

| Tyr Aromatic C-β | ~128 |

| Asp C=O (amide) | ~175 |

| Asp C=O (acid) | ~177, ~178 |

| Asp α-C | ~52 |

| Asp β-C | ~38 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide and to study its fragmentation pattern.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 297.1081 | ~297.1 |

| [M+Na]⁺ | 319.0900 | ~319.1 |

| [M-H]⁻ | 295.0935 | ~295.1 |

Expected Fragmentation Pattern: In positive ion mode, fragmentation is expected to occur at the peptide bond, leading to the formation of b- and y-ions. The major expected fragments would be the y₁ ion (Aspartic acid + H) at m/z 134.0 and the b₁ ion (Tyrosine - CO) at m/z 136.1.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the dipeptide. The spectrum is typically recorded as a KBr pellet.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H (hydroxyl and carboxylic acid) and N-H (amine) stretching |

| 3100-3000 | Aromatic and aliphatic C-H stretching |

| ~1730 | C=O stretching (carboxylic acid) |

| ~1650 (Amide I) | C=O stretching (amide) |

| ~1540 (Amide II) | N-H bending and C-N stretching (amide) |

| ~1515 | Aromatic C=C stretching |

| ~1400 | C-O-H bending (carboxylic acid) |

| ~1240 | C-O stretching (phenol) |

This comprehensive guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and expected data serve as a valuable resource for researchers and scientists working in the field of peptide chemistry.

References

The Biological Activity of Tyr-Asp Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyr-Asp (Tyrosine-Aspartic Acid) has emerged as a significant bioactive molecule with potent regulatory effects on cellular metabolism, particularly in the context of oxidative stress. This technical guide provides an in-depth overview of the biological activity of Tyr-Asp, focusing on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function. Tyr-Asp has been identified as a specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC), leading to a redirection of metabolic flux towards the pentose phosphate pathway (PPP) and a subsequent increase in the production of NADPH.[1][2][3][4][5][6] This mode of action underpins its ability to enhance tolerance to oxidative stress. Furthermore, peptides containing tyrosine and aspartic acid residues have demonstrated direct antioxidant properties. This guide will detail the signaling pathways involved, present available quantitative data in a structured format, and provide comprehensive experimental methodologies to facilitate further research and development.

Core Biological Activity: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)

The primary and most well-characterized biological function of the Tyr-Asp dipeptide is the specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC).[1][2][3][4][5][6][7] GAPC is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting this step, Tyr-Asp effectively modulates the flow of glucose-derived carbons through central metabolism.

Mechanism of Action

The inhibition of GAPC by Tyr-Asp leads to a significant metabolic reprogramming. The accumulation of upstream glycolytic intermediates redirects the metabolic flux into the Pentose Phosphate Pathway (PPP).[1][2][3][5][6][8] The primary outcomes of this metabolic shift are:

-

Increased NADPH Production: The PPP is the major source of cellular NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form). The increased flux through the PPP directly results in a higher NADPH/NADP+ ratio.[2][3][5]

-

Enhanced Oxidative Stress Tolerance: NADPH is a critical reducing equivalent for antioxidant defense systems. It is the primary electron donor for glutathione reductase, which maintains a reduced pool of glutathione, a key cellular antioxidant. The elevated NADPH levels resulting from GAPC inhibition by Tyr-Asp bolster the cell's capacity to neutralize reactive oxygen species (ROS), thereby improving tolerance to oxidative stress.[1][2][3][4][6][7][8]

Specificity of Action

The inhibitory action of Tyr-Asp exhibits a degree of specificity. Studies have shown that while it effectively inhibits GAPC, it does not affect the activity of other related enzymes such as GAPA/B (a photosynthetic GAPC isozyme) or GAPN (non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase).[5] Furthermore, Tyr-Asp does not inhibit phosphoenolpyruvate carboxykinase (PEPCK), another key enzyme in central carbon metabolism.[1][2][3][4][7] This specificity suggests a targeted regulatory role for the dipeptide.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of Tyr-Asp and related peptides.

| Parameter | Analyte | Value | Experimental System | Reference |

| Inhibitory Concentration | Tyr-Asp | 100 µM | In vitro GAPC enzymatic assay | [5] |

| Cellular Protection | DDDY (Asp-Asp-Asp-Tyr) | Reduces ROS levels | AAPH-induced oxidative stress in HepG2 cells | [9] |

| Cellular Protection | DYDD (Asp-Tyr-Asp-Asp) | Reduces ROS levels | AAPH-induced oxidative stress in HepG2 cells | [9] |

Signaling and Metabolic Pathways

The biological activity of Tyr-Asp directly impacts central carbon metabolism. The following diagrams illustrate the key signaling pathway and a conceptual experimental workflow.

Experimental Protocols

This section provides an overview of the key experimental methodologies for studying the biological activity of Tyr-Asp.

Synthesis and Purification of Tyr-Asp Dipeptide

The Tyr-Asp dipeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy (General Protocol):

-

Resin Selection and Loading: A suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) is selected. The C-terminal amino acid (Aspartic Acid), with its alpha-amino group protected by Fmoc (9-fluorenylmethyloxycarbonyl) and its side chain protected by a t-butyl (tBu) group, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).

-

Coupling of Tyrosine: The next amino acid (Tyrosine), with its alpha-amino group Fmoc-protected and its side chain protected (e.g., with tBu), is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the deprotected N-terminus of the resin-bound aspartic acid.

-

Final Deprotection and Cleavage: Once the dipeptide is assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).

-

Purification: The crude peptide is precipitated with cold diethyl ether, and the pellet is dissolved in a suitable solvent (e.g., water/acetonitrile mixture). The dipeptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified Tyr-Asp dipeptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.

GAPC Enzymatic Activity and Inhibition Assay

The activity of GAPC is typically measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

GAPC enzyme source (e.g., purified recombinant GAPC or plant protein extract)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA)

-

NAD+ solution

-

Glyceraldehyde-3-phosphate (G3P) substrate solution

-

Tyr-Asp dipeptide stock solution

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and NAD+.

-

Enzyme and Inhibitor Incubation: In the wells of a microplate, add the GAPC enzyme source. For the inhibition assay, add varying concentrations of the Tyr-Asp dipeptide solution. Include control wells with no inhibitor. Incubate for a defined period at a controlled temperature (e.g., 10 minutes at 25°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the G3P substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the GAPC activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. For the inhibition assay, plot the percentage of GAPC activity against the concentration of Tyr-Asp to determine the IC50 value.

Measurement of NADPH/NADP+ Ratio

The ratio of NADPH to NADP+ can be determined using a cycling assay, which amplifies the signal for accurate quantification.

Materials:

-

Cell or tissue samples

-

Acid extraction buffer (e.g., 0.2 M HCl) for NADP+

-

Alkaline extraction buffer (e.g., 0.2 M NaOH) for NADPH

-

Assay buffer (e.g., Tris-HCl buffer)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Glucose-6-phosphate (G6P)

-

Thiazolyl blue tetrazolium bromide (MTT)

-

Phenazine ethosulfate (PES)

Procedure:

-

Sample Extraction: Harvest cells or tissues and immediately quench metabolic activity. For NADPH measurement, extract with the alkaline buffer. For NADP+ measurement, extract with the acid buffer. Heat the extracts to destroy interfering enzymes and then neutralize the pH.

-

Cycling Reaction: In a microplate, add the extracted samples to the assay buffer containing G6P, MTT, and PES.

-

Reaction Initiation: Add G6PDH to start the cycling reaction. G6PDH reduces NADP+ to NADPH using G6P. The NADPH then reduces MTT to a colored formazan product via PES. The NADP+ is regenerated and can be reduced again, amplifying the signal.

-

Absorbance Measurement: After a defined incubation period, measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm).

-

Quantification: Use a standard curve generated with known concentrations of NADPH and NADP+ to determine the amounts in the samples. Calculate the NADPH/NADP+ ratio.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of a fluorescent probe by peroxyl radicals in a cellular environment.

Materials:

-

HepG2 human hepatocarcinoma cells

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator

-

Tyr-Asp dipeptide

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well microplate and allow them to adhere and grow to confluence.

-

Cell Treatment: Treat the cells with various concentrations of the Tyr-Asp dipeptide and the DCFH-DA probe. Incubate to allow for cellular uptake.

-

Induction of Oxidative Stress: Add the AAPH solution to the wells to generate peroxyl radicals.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.

-

Data Analysis: The antioxidant activity of Tyr-Asp is determined by its ability to quench the fluorescence compared to control cells treated only with AAPH. The results can be expressed as quercetin equivalents.

Conclusion

The Tyr-Asp dipeptide represents a fascinating example of a small biomolecule with a specific and potent regulatory role in central metabolism. Its ability to inhibit GAPC and consequently enhance the cellular antioxidant capacity through increased NADPH production highlights its potential as a modulator of cellular responses to oxidative stress. The experimental protocols detailed in this guide provide a framework for the further investigation and potential application of Tyr-Asp in various fields, including agriculture, nutrition, and therapeutics. Further research is warranted to fully elucidate its spectrum of biological activities and to explore its potential for drug development and other biotechnological applications.

References

- 1. Tyr-Asp inhibition of glyceraldehy ... | Article | H1 Connect [archive.connect.h1.co]

- 2. embopress.org [embopress.org]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]

- 7. Tyr-Asp inhibition of glyceraldehyde 3-phosphate dehydrogenase affects plant redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Active sites of peptides Asp-Asp-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Tyrosyl-L-Aspartic Acid: A Dipeptide Modulator of Plant Stress Response and Redox Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosyl-L-aspartic acid (Tyr-Asp) is a proteogenic dipeptide that has emerged as a significant small molecule regulator in plant biological systems. This technical guide delves into the core functions of Tyr-Asp, with a particular focus on its role in enhancing plant tolerance to oxidative stress. The primary mechanism of action involves the direct inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC), leading to a redirection of carbon flux through the pentose phosphate pathway (PPP). This metabolic shift results in increased production of NADPH, a critical reducing equivalent for mitigating oxidative damage. This document provides a comprehensive overview of the known signaling pathways, detailed experimental protocols for studying Tyr-Asp's effects, and a summary of the available, albeit limited, quantitative data.

Introduction

The ability of organisms to perceive and respond to environmental stressors is fundamental to their survival. In plants, this involves a complex network of signaling molecules and metabolic reprogramming. Recent research has identified the dipeptide this compound as a novel player in this network, acting at the interface of metabolism and stress signaling[1][2]. Unlike its constituent amino acids, tyrosine and aspartic acid, the dipeptide itself exhibits specific inhibitory activity against a key enzyme in glycolysis, highlighting the importance of its peptide structure for its biological function[2]. This guide aims to consolidate the current understanding of Tyr-Asp's function and provide the necessary technical information for researchers to investigate its role further.

Core Function and Mechanism of Action

The primary established function of this compound in biological systems, specifically in plants, is the enhancement of tolerance to oxidative stress[1][2]. This is achieved through a direct molecular interaction with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC)[2][3].

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)

Tyr-Asp acts as an inhibitor of GAPC, a crucial enzyme in the glycolytic pathway that catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting GAPC, Tyr-Asp effectively creates a bottleneck in glycolysis[2]. This inhibition is specific to the dipeptide, as the individual amino acids L-tyrosine and L-aspartic acid do not exhibit the same effect[2].

Redirection of Metabolic Flux to the Pentose Phosphate Pathway (PPP)

The inhibition of GAPC by Tyr-Asp leads to an accumulation of upstream glycolytic intermediates. This accumulation forces a redirection of carbon flux from glycolysis into the oxidative branch of the pentose phosphate pathway (PPP)[1][2]. The PPP is a major metabolic route for the production of NADPH.

Increased NADPH Production and Oxidative Stress Mitigation

The enhanced flux through the PPP results in a significant increase in the cellular pool of NADPH. NADPH is a potent reducing agent that serves as a key cofactor for antioxidant enzymes, such as glutathione reductase, which are essential for detoxifying reactive oxygen species (ROS) and mitigating oxidative damage[1]. The increased NADPH/NADP+ ratio conferred by Tyr-Asp activity strengthens the plant's antioxidant capacity, thereby improving its resilience to oxidative stress conditions[2].

Signaling Pathways

The signaling network in which Tyr-Asp operates is centered on the regulation of metabolic pathways to counteract stress. While a complete upstream and downstream signaling cascade for Tyr-Asp is still under investigation, a working model has been proposed.

A Working Model of Tyr-Asp Action

Under conditions of stress, cellular protein degradation and autophagy are upregulated, leading to an accumulation of dipeptides, including Tyr-Asp[1]. This accumulation serves as a signal that modulates metabolic activity. The inhibition of GAPC by Tyr-Asp represents the core signaling event, which then triggers the downstream metabolic shift towards the PPP and NADPH production. This provides a direct link between the catabolic process of protein recycling and the anabolic requirements for stress defense.

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the public domain regarding the inhibitory potency of this compound on GAPC and its downstream metabolic effects. To facilitate future research and provide a baseline for comparison, the following table structure is proposed for the presentation of such data once it becomes available.

| Parameter | Value | Organism/System | Reference |

| IC50 (GAPC Inhibition) | Data not available | e.g., Arabidopsis thaliana | |

| Fold Change in NADPH Levels | Data not available | e.g., Arabidopsis thaliana seedlings | |

| Metabolite | Fold Change (Tyr-Asp vs. Control) | Organism/System | Reference |

| e.g., Glucose-6-phosphate | Data not available | e.g., Arabidopsis thaliana cell culture | |

| e.g., 6-Phosphogluconate | Data not available | e.g., Arabidopsis thaliana cell culture | |

| e.g., Ribulose-5-phosphate | Data not available | e.g., Arabidopsis thaliana cell culture |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's function.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for use in biological assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard and effective method.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Asp(OtBu)-OH for a C-terminal carboxylic acid. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection of Aspartic Acid: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to remove the Fmoc protecting group from the aspartic acid residue. Wash the resin thoroughly with DMF.

-

Coupling of Tyrosine:

-

Activate Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups (OtBu and tBu).

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile and/or formic acid).

-

Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

GAPC Enzymatic Activity Assay and Inhibition by Tyr-Asp

Objective: To measure the enzymatic activity of GAPC and determine the inhibitory effect of this compound.

Methodology: The assay is based on monitoring the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.

Protocol:

-

Recombinant GAPC Expression and Purification: Express and purify recombinant GAPC from the organism of interest (e.g., Arabidopsis thaliana) using a suitable expression system (e.g., E. coli) and purification method (e.g., Ni-NTA affinity chromatography for His-tagged protein).

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tricine-KOH (pH 8.5), 10 mM Na3AsO4, 1 mM NAD+, and 5 mM DTT.

-

Inhibitor Preparation: Prepare a stock solution of this compound in the reaction buffer. Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the reaction buffer.

-

Add the desired concentration of this compound or a vehicle control.

-

Add a fixed amount of purified GAPC enzyme.

-

Pre-incubate the mixture for 10 minutes at 25°C.

-

Initiate the reaction by adding the substrate, D-glyceraldehyde-3-phosphate (G3P), to a final concentration of 2 mM.

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Plot the percentage of GAPC activity inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantification of NADPH Levels in Response to Tyr-Asp Treatment

Objective: To quantify the intracellular levels of NADPH in plant tissues or cells treated with this compound.

Methodology: A colorimetric or fluorometric enzymatic cycling assay can be used for the sensitive detection of NADPH.

Protocol:

-

Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana seedlings) under controlled conditions. Treat the plants with a solution of this compound or a mock solution for a specified duration.

-

Sample Extraction:

-

Harvest and flash-freeze the plant tissue in liquid nitrogen.

-

Homogenize the tissue in an NADP/NADPH extraction buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

To specifically measure NADPH, the extract can be heated to 60°C for 30 minutes to degrade NADP+.

-

-

NADPH Quantification:

-

Use a commercial NADP/NADPH quantification kit following the manufacturer's instructions.

-

Typically, the assay involves an enzymatic cycling reaction where NADPH is used to reduce a substrate, which then reacts with a probe to generate a colored or fluorescent product.

-

Prepare a standard curve using known concentrations of NADPH.

-

Add the plant extracts and standards to a 96-well plate.

-

Add the reaction mixture and incubate for the recommended time.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the NADPH concentration in the samples by interpolating from the standard curve.

-

Normalize the NADPH levels to the total protein concentration or fresh weight of the tissue.

-

Compare the NADPH levels between Tyr-Asp-treated and control samples.

-

Conclusion and Future Directions

This compound represents a fascinating example of a small biomolecule with a specific regulatory function in plant metabolism and stress response. Its ability to inhibit GAPC and consequently boost NADPH production provides a direct mechanism for enhancing oxidative stress tolerance. However, the field is still in its nascent stages, and many questions remain unanswered.

Future research should focus on:

-

Determining the IC50 value of Tyr-Asp for GAPC inhibition to quantify its inhibitory potency.

-

Performing metabolomic and proteomic studies to obtain a global view of the cellular changes induced by Tyr-Asp treatment.

-

Elucidating the upstream signaling pathways that regulate the production and accumulation of Tyr-Asp under stress.

-

Investigating the potential role of Tyr-Asp in other biological systems , including other plant species and potentially in animal systems.

-

Exploring the therapeutic or agricultural applications of Tyr-Asp as a biostimulant or a protective agent against oxidative stress.

The detailed protocols and structured approach to data presentation provided in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding of this intriguing dipeptide.

References

An In-depth Technical Guide on the Structure and Conformation of the Tyr-Asp Peptide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Tyrosyl-L-Aspartic acid (Tyr-Asp or YD) is a fundamental biomolecule formed from the condensation of L-tyrosine and L-aspartic acid.[1] While seemingly simple, its constituent amino acids confer significant properties, including aromaticity, hydrophobicity (from Tyrosine), and negative charge (from Aspartic Acid), which dictate its structural conformation and potential biological interactions. This document provides a comprehensive technical overview of the Tyr-Asp peptide, focusing on its physicochemical properties, structural and conformational analysis, synthesis protocols, and known biological significance.

Introduction

Dipeptides, the simplest peptide units, serve as critical components in biochemistry and pharmacology. They can act as signaling molecules, metabolic intermediates, or building blocks for larger polypeptides. The Tyr-Asp dipeptide is of particular interest due to the unique combination of its residues. Tyrosine's phenolic side chain can participate in hydrogen bonding and π-stacking interactions, while aspartic acid's carboxyl side chain provides a negative charge at physiological pH, enabling electrostatic interactions.[2] This duality makes Tyr-Asp a valuable subject for studying peptide-receptor interactions, protein folding, and as a motif in larger bioactive molecules. Recent studies have identified Tyr-Asp as a novel regulatory small molecule that can enhance plant tolerance to oxidative stress by inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3]

Physicochemical and Structural Properties

The fundamental properties of the Tyr-Asp dipeptide are summarized below. These values are critical for experimental design, including mass spectrometry, chromatography, and computational modeling.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid | PubChem[1] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | PubChem[1] |

| Molecular Weight | 296.28 g/mol | PubChem[1] |

| Monoisotopic Mass | 296.10083623 Da | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C--INVALID-LINK--O)C(=O)O">C@@HN)O | PubChem[1] |

| InChI Key | QZOSVNLXLSNHQK-UWVGGRQHSA-N | PubChem[1] |

| Predicted XlogP | -3.9 | PubChem[4] |

| Predicted CCS ([M+H]⁺) | 165.8 Ų | PubChem[4] |

Chemical Structure

The Tyr-Asp peptide consists of an L-tyrosine residue linked to an L-aspartic acid residue via a peptide bond. The N-terminus is the amino group of tyrosine, and the C-terminus is the carboxyl group of aspartic acid.

Figure 1: 2D Chemical Structure of this compound.

Conformational Analysis

The conformation of Tyr-Asp in solution is not static but exists as an ensemble of interconverting structures. The preferred conformation is governed by the rotational freedom around the backbone (phi, ψ) and side-chain (chi) dihedral angles, influenced by solvent interactions, pH, and intramolecular forces like hydrogen bonds.

-

Peptide Bond: The peptide bond (ω angle) is predominantly in the trans conformation (~180°) due to steric hindrance.[5]

-

Backbone Angles (φ, ψ): The Ramachandran plot for Tyr and Asp residues in proteins shows a strong preference for the β-sheet and α-helical regions. As a flexible dipeptide, Tyr-Asp in solution would explore a broader conformational space.

-

Side-Chain Conformation: The orientation of the tyrosine phenol ring and the aspartate carboxyl group is crucial. An intramolecular hydrogen bond can form between the tyrosine hydroxyl group and the aspartate side-chain carboxylate, which would significantly constrain the peptide's conformation.[6]

Computational Modeling & Molecular Dynamics (MD)

MD simulations are a powerful tool for exploring the conformational landscape of peptides.[7][8][9][10][11] A typical MD simulation protocol would involve solvating the peptide in a water box, adding counter-ions to neutralize the system, and simulating its dynamics over time.

Analysis of MD trajectories can provide probabilities for different conformational states, identify stable intramolecular hydrogen bonds, and calculate key structural parameters.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The Tyr-Asp dipeptide is readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14][15]

Protocol Overview:

-

Resin Preparation: A suitable resin (e.g., Wang or 2-Chlorotrityl chloride resin) is swelled in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Asp(OtBu)-OH, is coupled to the resin. The side chain is protected with a tert-Butyl (tBu) group to prevent side reactions. A coupling agent like HBTU/HOBt or DIC/Oxyma is used in the presence of a base (e.g., DIPEA).

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of aspartic acid is removed using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the newly free amino group of the resin-bound aspartate. Its phenolic side chain is also protected with a tBu group.

-

Final Fmoc Deprotection: The Fmoc group of the N-terminal tyrosine is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu) are simultaneously removed using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Figure 2: Standard workflow for Fmoc-based SPPS of Tyr-Asp.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental technique for determining the solution-state conformation of peptides.[9] For Tyr-Asp, a combination of 1D ¹H and 2D experiments (e.g., TOCSY, ROESY/NOESY) in a solvent like D₂O or DMSO would be performed.

-

Chemical Shifts: The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and thus to the peptide's conformation.

-

Coupling Constants (³J): The ³J(HNHα) coupling constant, obtained from the 1D ¹H spectrum, can be related to the backbone dihedral angle φ via the Karplus equation.

-

Nuclear Overhauser Effect (NOE): ROESY or NOESY experiments detect through-space correlations between protons that are close (< 5 Å), providing crucial distance restraints for structure calculation. Intramolecular NOEs between the Tyr and Asp residues would confirm specific folded conformations.

Biological Significance and Signaling

While dipeptides are often viewed as simple metabolic products, specific sequences can exhibit biological activity. The Asp-Tyr motif is a known substrate for tyrosylprotein sulfotransferase (TPST), an enzyme that catalyzes the sulfation of tyrosine residues.[16] This post-translational modification is critical for the activity of many signaling peptides in plants and animals.

A recent study in Arabidopsis has shown that Tyr-Asp itself can act as a signaling molecule.[3] It accumulates under stress conditions and inhibits the glycolytic enzyme GAPDH. This inhibition redirects metabolic flux towards the pentose phosphate pathway (PPP), boosting the production of NADPH, which is essential for mitigating oxidative stress.[3]

Figure 3: Proposed signaling role of Tyr-Asp in plant stress response.

Conclusion

The Tyr-Asp dipeptide, while structurally simple, represents a confluence of important biochemical properties. Its conformation is a dynamic equilibrium influenced by strong intramolecular and solvent interactions. Standardized protocols allow for its efficient chemical synthesis, and a combination of spectroscopic and computational methods can elucidate its conformational preferences. The emerging role of Tyr-Asp as a metabolic regulator in plant stress responses highlights that even the smallest peptides can have significant and specific biological functions, making it a molecule of continued interest for researchers in biochemistry and drug development.

References

- 1. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - Tyrosyl-aspartate (C13H16N2O6) [pubchemlite.lcsb.uni.lu]

- 5. Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethz.ch [ethz.ch]

- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 11. Molecular dynamics simulation of the interactions between EHD1 EH domain and multiple peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 16. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of L-tyrosyl-L-aspartic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosyl-L-aspartic acid is a dipeptide composed of the amino acids L-tyrosine and L-aspartic acid. As a molecule with potential biological activity, a thorough understanding of its physicochemical characteristics is paramount for researchers in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and a conceptual framework for investigating its potential role in cell signaling.

Core Physicochemical Characteristics

While specific experimental data for the dipeptide this compound is not extensively available in public literature, its fundamental properties can be derived from its chemical structure. The following table summarizes these characteristics, with some values being theoretical or based on the properties of its constituent amino acids.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1] |

| Molecular Weight | 296.28 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General peptide properties |

| Melting Point | Decomposes at elevated temperatures (predicted) | General peptide properties |

| Solubility in Water | Predicted to be soluble due to polar side chains | [2] |

| pKa Values | Multiple pKa values are expected due to the presence of a free carboxylic acid group from aspartic acid, an amino group from tyrosine, and a phenolic hydroxyl group from tyrosine. | General amino acid and peptide properties |

| Optical Rotation | Expected to be optically active | General properties of L-amino acid containing peptides |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis and Purification of this compound

a. Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides like this compound.

-

Protocol:

-

Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid, L-aspartic acid, already attached.

-

Deprotection: Remove the Fmoc protecting group from the L-aspartic acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Activate the next amino acid, Fmoc-L-tyrosine, using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin again with DMF to remove unreacted reagents.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent for purification.

-

b. Purification by High-Performance Liquid Chromatography (HPLC):

-

Protocol:

-

Column: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient of water and acetonitrile (ACN), both containing 0.1% TFA. For example, a linear gradient from 5% to 95% ACN over 30 minutes.

-

Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 280 nm (due to the tyrosine residue).

-

Fraction Collection: Collect the fractions containing the purified this compound.

-

Lyophilization: Lyophilize the collected fractions to obtain the purified peptide as a solid.[3]

-

Determination of Physicochemical Properties

a. Melting Point:

-

Protocol:

-

Place a small amount of the dried, purified peptide into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the point at which the substance begins to melt to when it becomes completely liquid. Note that peptides often decompose rather than melt sharply.

-

b. Aqueous Solubility:

-

Protocol:

-

Add a known excess amount of the peptide to a fixed volume of deionized water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Determine the concentration of the dipeptide in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy (at 280 nm) or quantitative HPLC.

-

c. pKa Determination by Potentiometric Titration:

-

Protocol:

-

Dissolve a precisely weighed amount of the dipeptide in a known volume of deionized water to create a solution of known concentration.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[4][5]

-

d. Specific Optical Rotation:

-

Protocol:

-

Prepare a solution of the dipeptide of a known concentration (c, in g/mL) in a specified solvent (e.g., water or a buffer).

-

Use a polarimeter to measure the observed optical rotation (α) of the solution in a sample tube of a known path length (l, in decimeters).

-

The specific rotation ([α]) is then calculated using the formula: [α] = α / (l * c).[6][7]

-

Specify the temperature and the wavelength of the light used (typically the sodium D-line at 589 nm).

-

Biological Activity and Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is not yet established in the literature, the biological activities of its constituent amino acids suggest potential roles. L-aspartic acid is a key metabolite in cellular processes, including the urea cycle and the synthesis of other amino acids and nucleotides.[8][9] L-tyrosine is a precursor to important neurotransmitters like dopamine and norepinephrine, and its phosphorylation by tyrosine kinases is a critical step in many signal transduction pathways.[10]

Given this, it is plausible that this compound could act as a signaling molecule, a modulator of enzymatic activity, or a targeted delivery vehicle for its constituent amino acids.

Conceptual Experimental Workflow for Investigating Signaling Activity

The following diagram outlines a potential workflow for investigating the effects of this compound on a generic cell signaling pathway.

Caption: A conceptual workflow for investigating the potential signaling effects of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound and the experimental methodologies required for their determination. While specific experimental data for this dipeptide is limited, the provided protocols offer a robust framework for its comprehensive characterization. The conceptual workflow for investigating its potential signaling activity is intended to stimulate further research into the biological roles of this and other small peptides. A detailed understanding of these fundamental properties is essential for unlocking the potential of this compound in various scientific and therapeutic applications.

References

- 1. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- | 652977-13-4 [smolecule.com]

- 3. agilent.com [agilent.com]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspartic acid - Wikipedia [en.wikipedia.org]

- 10. Tyrosine - Wikipedia [en.wikipedia.org]

A Deep Dive into the Theoretical Landscape of Tyr-Asp Dipeptide Interactions

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Computational and Experimental Analysis of the Tyrosine-Aspartic Acid Dipeptide

The seemingly simple dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp) presents a fascinating case study in non-covalent interactions that are fundamental to protein structure, function, and drug design. Comprising an aromatic residue (Tyrosine) and an acidic residue (Aspartic Acid), this dipeptide is a microcosm of the complex interplay of forces that govern molecular recognition. This technical guide synthesizes findings from theoretical studies to provide a comprehensive overview of Tyr-Asp interactions, complete with quantitative data, detailed methodologies, and visual representations of key concepts.

Core Interactions and Conformational Stability

Theoretical studies reveal that the structure and stability of the Tyr-Asp dipeptide are significantly influenced by intramolecular hydrogen bonds. The interaction between the phenolic hydroxyl group of the tyrosine side chain and the carboxyl group of the aspartic acid side chain is a key stabilizing factor.

One study focusing on the interaction energies of Tyr-Asp side chain-side chain hydrogen bonds identified a potential energy minimum at an internuclear distance (R) of 2.55 Å.[1][2] This strong hydrogen bond plays a crucial role in defining the preferred conformation of the dipeptide. Further research on tyrosine-containing dipeptides, including Tyr-Asp, has corroborated that their structures are stabilized by the formation of these additional hydrogen bonds.[3]

Quantitative Analysis of Tyr-Asp Interactions

The following table summarizes the key quantitative data on Tyr-Asp dipeptide interactions derived from theoretical studies.

| Interaction Type | Parameter | Value | Method of Determination | Reference |

| Side Chain H-Bond | Potential Energy Minimum (R) | 2.55 Å | Computational Modeling | [1][2] |

| Inter-Cμ Distance | Potential Energy at 4.8 Å | ~1.5 kcal/mol | Computational Modeling | [7] |

| Inter-Cμ Distance | Potential Energy at 7.1 Å | ~0 kcal/mol | Computational Modeling | [7] |

Note: The potential energy values for the inter-Cμ distance are estimated from the provided graph in the source and represent the thermostable potential.

Methodologies for Theoretical Investigation

The theoretical study of dipeptide interactions involves a range of computational chemistry techniques. These methods allow for the detailed exploration of the potential energy surface and the characterization of stable conformers.

Quantum Mechanical (QM) Calculations

-

Ab initio methods: These calculations, such as Hartree-Fock (HF), are based on first principles and do not require empirical parameters. They are computationally expensive but provide a high level of accuracy for small systems like dipeptides.

-

Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic structure of a molecule to determine its energy and other properties. Functionals like B3LYP are commonly used for studying non-covalent interactions in biological systems.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

-

Force Fields: MM methods use classical mechanics and a set of parameters known as a force field (e.g., Amber, CHARMM) to calculate the potential energy of a system.[8][9][10] These methods are computationally less demanding than QM and are suitable for simulating the dynamic behavior of molecules over time.

-

Molecular Dynamics (MD): MD simulations use the forces calculated by a force field to simulate the movement of atoms in a system over time. This allows for the exploration of the conformational landscape and the study of dynamic processes like folding and binding.

Hybrid QM/MM Methods

For larger systems, a hybrid approach combining the accuracy of QM for a specific region of interest (e.g., the interacting side chains of Tyr-Asp) and the efficiency of MM for the rest of the system can be employed.

Experimental Validation

Theoretical predictions of dipeptide structure and interactions are ideally validated through experimental techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure of peptides in solution, including internuclear distances and dihedral angles, which can be directly compared with theoretical models.[11][12][13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of chemical bonds and can be used to identify the presence of specific secondary structures (e.g., β-turns, extended conformations) and hydrogen bonding patterns.[15][16][17][18][19]

Visualizing Tyr-Asp Interactions and Computational Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key interactions and a typical computational workflow.

Implications for Drug Development

A thorough understanding of the non-covalent interactions within a simple dipeptide like Tyr-Asp provides a foundational knowledge base for rational drug design. The principles governing the stability and conformation of this dipeptide are directly applicable to:

-

Peptidomimetic Design: By understanding the key interactions that stabilize the bioactive conformation of a peptide lead, medicinal chemists can design small molecules that mimic these interactions, leading to more stable and potent drugs.

-

Protein-Ligand Interactions: The Tyr-Asp motif is prevalent in protein active sites. A detailed theoretical understanding of its interaction potential can aid in the design of ligands that bind with high affinity and specificity.

-

Force Field Development: Accurate theoretical data on small, well-defined systems like dipeptides are crucial for the parameterization and refinement of force fields used in large-scale biomolecular simulations.

Conclusion

The theoretical study of the Tyr-Asp dipeptide offers valuable insights into the fundamental non-covalent interactions that underpin molecular recognition in biological systems. Through a combination of quantum mechanics, molecular dynamics, and experimental validation, a detailed picture of its conformational preferences and energetic landscape can be constructed. This knowledge is not only of academic interest but also holds significant practical implications for the design and development of novel therapeutics. While this guide provides a comprehensive overview based on available literature, further dedicated computational and experimental studies on the Tyr-Asp dipeptide would undoubtedly uncover even more nuanced details of its fascinating molecular interactions. As of now, there is no significant body of research suggesting the direct involvement of the Tyr-Asp dipeptide in complex cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 6. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Recent Force Field Strategies for Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 19. Fourier Transform Infrared Spectroscopy of Peptides (2014) | Kunal Bakshi | 31 Citations [scispace.com]

L-tyrosyl-L-aspartic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosyl-L-aspartic acid (Tyr-Asp) is a proteogenic dipeptide that has emerged as a significant biomolecule, particularly in the plant kingdom, where it functions as a signaling molecule in stress response pathways. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence, sources, and biosynthesis of Tyr-Asp. It details the analytical methodologies for its detection and quantification and presents a comprehensive understanding of its role in plant physiology. This document is intended to be a valuable resource for researchers in the fields of biochemistry, plant science, and drug development who are interested in the biological functions and potential applications of this dipeptide.

Natural Occurrence and Biological Sources

The presence of this compound has been identified in the plant kingdom, where its accumulation is notably influenced by environmental stressors. While data on its occurrence in other domains of life are limited, its role as a product of protein catabolism suggests a potentially widespread, albeit likely transient, existence.

Plant Kingdom

The most significant findings regarding the natural occurrence of Tyr-Asp come from studies on the model plant Arabidopsis thaliana. Research has demonstrated that the levels of acidic dipeptides, including Tyr-Asp, increase in response to specific abiotic stresses.[1][2]

-

Stress-Induced Accumulation: In Arabidopsis thaliana, the concentration of Tyr-Asp has been shown to increase under conditions of heat and extended darkness.[1][3] Conversely, its levels have been observed to decrease under cold treatment.[3] This stress-specific accumulation points to a functional role for Tyr-Asp in plant adaptation to adverse environmental conditions.[1][2]

-

Autophagy-Dependent Biosynthesis: The accumulation of Tyr-Asp and other proteogenic dipeptides under stress is linked to autophagy, a cellular process for the degradation and recycling of cellular components.[3][4] This indicates that Tyr-Asp is a natural product of protein breakdown, mobilized as a signaling molecule when the plant is under duress.

Other Organisms

The documented occurrence of this compound outside of the plant kingdom is currently limited.

-

Trypanosoma brucei : The PubChem database reports the presence of Asp-Tyr in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. However, detailed information regarding its concentration and physiological role in this organism is not available.

While comprehensive dipeptide profiling studies have been conducted on various biological samples, including animal tissues, specific quantitative data for this compound in these samples are not yet widely reported.

Biosynthesis and Degradation

Biosynthesis

The primary route for the biosynthesis of this compound is through the degradation of endogenous proteins.[3][4] This process is particularly activated under stress conditions in plants, where autophagy is upregulated.

Figure 1: Biosynthesis of Tyr-Asp via protein degradation.

The ubiquitin-proteasome system is another major pathway for protein degradation in cells and likely contributes to the pool of peptides from which Tyr-Asp can be generated.[5][6]

Degradation

Dipeptides are typically hydrolyzed into their constituent amino acids by dipeptidases. While the specific enzymes responsible for the degradation of this compound have not been explicitly characterized, it is presumed to be susceptible to the action of various intracellular and extracellular peptidases.

Biological Function in Plants: The Tyr-Asp Signaling Pathway

In plants, this compound acts as a signaling molecule that enhances tolerance to oxidative stress.[1][3][7] It achieves this by directly inhibiting the activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC).[1][8]

This inhibition redirects the metabolic flux from glycolysis towards the pentose phosphate pathway (PPP).[1][8] The PPP is a major source of NADPH, a crucial reducing agent for antioxidant systems in the cell. The resulting increase in the NADPH/NADP+ ratio enhances the plant's capacity to mitigate the damaging effects of reactive oxygen species (ROS) that accumulate during oxidative stress.[1][3]

References

- 1. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of L-tyrosyl-L-aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosyl-L-aspartic acid (Tyr-Asp) is a dipeptide with emerging significance in the regulation of cellular metabolism, particularly in response to oxidative stress. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this dipeptide. It includes expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for each technique are provided, alongside a visualization of the known signaling pathway involving Tyr-Asp. This document serves as a comprehensive resource for researchers in drug development and cellular biology investigating the role and characteristics of this compound.

Introduction

This compound is a dipeptide formed from the amino acids L-tyrosine and L-aspartic acid. Recent studies have unveiled its role as a signaling molecule, particularly in plants, where it contributes to oxidative stress tolerance.[1][2][3][4] The dipeptide has been shown to inhibit the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPC), which leads to a redirection of metabolic flux towards the pentose phosphate pathway (PPP), thereby increasing the production of NADPH.[1][2][4][5] This mechanism enhances the cell's capacity to mitigate oxidative damage. A thorough understanding of the structure and properties of Tyr-Asp is crucial for further investigation into its biological functions and potential therapeutic applications. Spectroscopic analysis provides the foundational data for such structural elucidation.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the known spectral properties of the constituent amino acids and the formation of a peptide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Tyrosine α-CH | ~4.0 - 4.5 | Doublet of doublets |

| Tyrosine β-CH₂ | ~2.8 - 3.2 | Multiplet |

| Tyrosine Aromatic CH (ortho to OH) | ~6.8 - 7.0 | Doublet |

| Tyrosine Aromatic CH (meta to OH) | ~7.1 - 7.3 | Doublet |

| Aspartic Acid α-CH | ~4.5 - 4.8 | Doublet of doublets |

| Aspartic Acid β-CH₂ | ~2.6 - 2.9 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O